2-Aminobenzo[d]oxazole-4-thiol
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Overview
Description
2-Aminobenzo[d]oxazole-4-thiol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the larger family of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazole-4-thiol typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the benzoxazole ring with a thiol group at the 4-position. The reaction is usually carried out in a methanolic solution under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzo[d]oxazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds and bases like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Aminobenzo[d]oxazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a biological probe to study enzyme functions and receptor interactions.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-4-thiol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, and intercalate with DNA, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
2-Aminobenzothiazole: Similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
2-Aminobenzimidazole: Contains an imidazole ring instead of the oxazole ring.
2-Aminobenzoxazole: Lacks the thiol group at the 4-position.
Uniqueness: 2-Aminobenzo[d]oxazole-4-thiol is unique due to the presence of both amino and thiol groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-6-4(10-7)2-1-3-5(6)11/h1-3,11H,(H2,8,9) |
InChI Key |
SNPBMPNOPZETNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)N |
Origin of Product |
United States |
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